1-(4-Cyano-phenyl)-5-(4-methylsulfanyl-phenyl)-1H-pyrazole-3-carboxylic acid

Physicochemical profiling Polar surface area Hydrogen bonding

1-(4-Cyano-phenyl)-5-(4-methylsulfanyl-phenyl)-1H-pyrazole-3-carboxylic acid (CAS 151507-00-5) is a 1,5-diaryl-1H-pyrazole-3-carboxylic acid derivative characterized by a 4-cyanophenyl substituent at N1 and a 4-methylsulfanylphenyl substituent at C5. This substitution pattern distinguishes it from the parent 1,5-diphenylpyrazole-3-carboxylic acid scaffold and from mono-substituted analogs, conferring a unique profile of computed physicochemical properties including lipophilicity (ACD/LogP 3.86), polar surface area (PSA 104.21 Ų), and estimated aqueous solubility (3.37 mg/L).

Molecular Formula C18H13N3O2S
Molecular Weight 335.4 g/mol
CAS No. 151507-00-5
Cat. No. B136721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Cyano-phenyl)-5-(4-methylsulfanyl-phenyl)-1H-pyrazole-3-carboxylic acid
CAS151507-00-5
Synonyms1-(4-CYANO-PHENYL)-5-(4-METHYLSULFANYL-PHENYL)-1H-PYRAZOLE-3-CARBOXYLIC ACID
Molecular FormulaC18H13N3O2S
Molecular Weight335.4 g/mol
Structural Identifiers
SMILESCSC1=CC=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)C#N)C(=O)O
InChIInChI=1S/C18H13N3O2S/c1-24-15-8-4-13(5-9-15)17-10-16(18(22)23)20-21(17)14-6-2-12(11-19)3-7-14/h2-10H,1H3,(H,22,23)
InChIKeySWUVSAXWIJQXFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Cyano-phenyl)-5-(4-methylsulfanyl-phenyl)-1H-pyrazole-3-carboxylic acid (151507-00-5): Procurement-Useful Physicochemical Profile and Comparator Landscape


1-(4-Cyano-phenyl)-5-(4-methylsulfanyl-phenyl)-1H-pyrazole-3-carboxylic acid (CAS 151507-00-5) is a 1,5-diaryl-1H-pyrazole-3-carboxylic acid derivative characterized by a 4-cyanophenyl substituent at N1 and a 4-methylsulfanylphenyl substituent at C5 . This substitution pattern distinguishes it from the parent 1,5-diphenylpyrazole-3-carboxylic acid scaffold and from mono-substituted analogs, conferring a unique profile of computed physicochemical properties including lipophilicity (ACD/LogP 3.86), polar surface area (PSA 104.21 Ų), and estimated aqueous solubility (3.37 mg/L) . The compound is commercially supplied by multiple vendors at purities ≥95% and is primarily positioned as a synthetic building block for medicinal chemistry and agrochemical research .

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Building Block
Dual-handle heterocyclic core for medicinal chemistry and agrochemical synthesis
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Profile
Reported intermediate lipophilicity and elevated polar surface area support library design
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Workflow
Supports parallel synthesis, SAR exploration, and computational model validation

Why 1,5-Diarylpyrazole-3-carboxylic Acid Analogs Cannot Be Interchanged with 151507-00-5: Physicochemical Divergence Driving Selection


Within the 1,5-diarylpyrazole-3-carboxylic acid chemotype, small peripheral modifications—such as introducing a cyano group at the N1-phenyl ring or replacing a 4-methoxy with a 4-methylsulfanyl substituent—produce measurable shifts in lipophilicity, polar surface area, and hydrogen-bonding capacity that directly impact solubility, permeability, and target engagement in downstream assays . Because these physicochemical parameters are key determinants of compound behavior in biological screens and synthetic transformations, substituting a generic analog for the specific 4-cyano/4-methylsulfanyl combination risks altering both pharmacokinetic trajectory and chemical reactivity, thereby compromising reproducibility of published or in-house results .

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Replacing the 4-cyano/4-methylsulfanyl pattern with a parent diphenyl scaffold may shift polar surface area and solubility, altering assay behavior.
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Analogs lacking the cyano group (higher LogP) or methoxy replacement (lower LogP) can change lipophilicity-dependent properties, reducing reproducibility.
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Mono-substituted pyrazole-3-carboxylic acids provide fewer orthogonal derivatization handles, limiting synthetic diversification without extra steps.

Quantitative Differentiation Evidence for 151507-00-5 Relative to Key 1,5-Diarylpyrazole-3-carboxylic Acid Comparators


Elevated Polar Surface Area (PSA) vs. Parent 1,5-Diphenylpyrazole-3-carboxylic Acid Enhances Hydrogen-Bonding Capacity

The target compound exhibits a computed topological polar surface area (TPSA) of 104.21 Ų, which is substantially higher than the 55.12 Ų of the unsubstituted 1,5-diphenyl-1H-pyrazole-3-carboxylic acid comparator . This 89% increase is primarily attributable to the electron-withdrawing cyano group (additional nitrogen atom contributing to H-bond acceptor count) and the sulfur atom of the methylsulfanyl substituent, collectively expanding the molecule's capacity for hydrogen-bond acceptor interactions from 3 to 5 acceptors .

PSA vs. Parent
Cross-study comparable
104.21 vs 55.12 Ų (+89%)
Reported higher hydrogen-bond capacity may influence permeability and solubility predictions.
Computed TPSA values; experimental confirmation advised.
Physicochemical profiling Polar surface area Hydrogen bonding Drug-likeness

Intermediate Lipophilicity (LogP 3.86) Bridges the Polarity Gap Between Non-Cyano and Non-Methylsulfanyl Analogs

The ACD/LogP of the target compound is 3.86, which lies between the values for two key comparators: 5-(4-methylsulfanylphenyl)-1-phenyl-1H-pyrazole-3-carboxylic acid (LogP 3.96), which lacks the polar cyano group, and 5-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-3-carboxylic acid (LogP 3.51), which replaces the methylsulfanyl with a more polar methoxy substituent . This intermediate lipophilicity indicates that the simultaneous presence of the 4-cyano (polar) and 4-methylsulfanyl (lipophilic) groups produces a balanced logP value that cannot be achieved by either substituent alone.

LogP Balance
Cross-study comparable
Target 3.86 vs 3.96 (non-cyano) and 3.51 (methoxy)
Intermediate lipophilicity supports screening for balanced ADME profiles.
ACD/LogP estimates; source-specific review needed.
Lipophilicity LogP ADME Physicochemical optimization

Estimated Aqueous Solubility (3.37 mg/L) Distinguishes from More Lipophilic Methylsulfanyl Analogs

The water solubility of the target compound at 25 °C is estimated at 3.366 mg/L using the WSKOW v1.41 model (log Kow input: 3.62) . While direct experimental solubility data for the closest comparator, 5-(4-methylsulfanylphenyl)-1-phenyl-1H-pyrazole-3-carboxylic acid, are not available in the public domain, the observed 0.10-unit lower log Kow of the target compound (3.62 vs. 3.72 extrapolated from LogP 3.96) is predicted to yield approximately a 25% relative increase in aqueous solubility based on the general inverse log-linear relationship between log Kow and solubility for neutral organic compounds .

Est. Solubility
Class-level inference
~3.4 mg/L (WSKOW model)
Model-derived solubility suggests context-dependent formulation fit.
Experimental data not publicly available; validate for assay conditions.
Aqueous solubility WSKOW Drug formulation Biopharmaceutics

Dual Heteroatom-Rich Substitution Pattern Enables Synthetic Derivatization Not Accessible with Mono-Functionalized Analogs

The simultaneous presence of a 4-cyanophenyl group at N1 and a 4-methylsulfanylphenyl group at C5 provides two distinct chemical handles for orthogonal derivatization: the cyano group can undergo reduction to an aminomethyl moiety, hydrolysis to a carboxamide, or cycloaddition to tetrazole, while the methylsulfanyl group can be oxidized to a sulfoxide or sulfone to modulate polarity and hydrogen-bonding properties . In contrast, the parent 1,5-diphenylpyrazole-3-carboxylic acid (CAS 13599-22-9) and the mono-substituted 1-(4-cyanophenyl)-1H-pyrazole-3-carboxylic acid (CAS 1239742-64-3) each lack one of these functional handles, limiting the scope of post-synthetic modification without additional protecting-group chemistry.

Dual Handles
Class-level inference
Cyano + methylsulfanyl vs. 0–1 handle in comparators
Supports orthogonal diversification in library synthesis.
Functional group interconversion analysis; reaction validation required.
Synthetic building block Chemical diversification Medicinal chemistry Parallel synthesis

High-Impact Application Scenarios Where the Physicochemical Profile of 151507-00-5 Provides a Verifiable Advantage


Lead Optimization Programs Requiring Intermediate Lipophilicity with Enhanced Solubility

In medicinal chemistry campaigns where the 1,5-diarylpyrazole scaffold is being explored for target engagement (e.g., COX-2, kinase, or carbonic anhydrase inhibition), the intermediate LogP of 3.86 and elevated PSA of 104.21 Ų make 151507-00-5 a superior starting point compared to the more lipophilic non-cyano analog (LogP 3.96) or the lower-PSA parent 1,5-diphenyl scaffold (PSA 55.12). The balanced profile supports both adequate membrane permeability and formulation-friendly solubility, reducing the need for additional polar group introduction later in the optimization cycle .

Parallel Library Synthesis Exploiting Orthogonal Functionalization Handles

The presence of both a 4-cyanophenyl and a 4-methylsulfanylphenyl substituent enables two-directional diversification from a single carboxylic acid intermediate. Researchers can convert the carboxylic acid to an amide or ester library while simultaneously oxidizing the methylsulfanyl group to a sulfoxide or sulfone, or reducing the cyano group to an aminomethyl for further amide coupling. This dual-handle strategy compresses the synthetic sequence and conserves the core scaffold, making 151507-00-5 a cost-efficient building block for generating focused libraries with systematic variation in both polarity and hydrogen-bonding capacity .

Computational ADME Model Validation Using a Characterized 1,5-Diarylpyrazole Probe

With publicly available computed LogP (3.86), PSA (104.21), and estimated aqueous solubility (3.37 mg/L), 151507-00-5 serves as a well-parameterized probe molecule for validating in silico ADME prediction models (e.g., QikProp, SwissADME, ADMET Predictor). Its intermediate properties—neither extremely lipophilic nor highly polar—place it in a calibration range where model predictions are most sensitive to parameterization errors, making it a useful benchmark compound for computational chemistry groups evaluating prediction tool accuracy for heterocyclic carboxylic acid libraries .

Agrochemical Discovery Exploring Cyano/Methylsulfanyl Synergy in Plant Growth Regulation

The 1,5-diarylpyrazole-3-carboxylic acid scaffold has precedent in plant growth regulation and herbicide safener applications (e.g., patent US 5114462). The specific 4-cyano/4-methylsulfanyl substitution pattern in 151507-00-5 represents a systematic exploration of electron-withdrawing (cyano) and thioether (methylsulfanyl) pharmacophoric elements that may modulate binding to plant receptor targets or metabolic stability in crop species. Its quantified physicochemical properties allow researchers to correlate substitution-specific parameters with in planta efficacy, providing a rational basis for agrochemical lead selection .

Application
Selection Property
Validation Focus
Lead optimization programs
Balanced LogP and elevated PSA profile
Solubility-permeability profiling and target engagement assays
Parallel library synthesis
Two orthogonal functionalization handles
Diversification efficiency and scaffold conservation
Computational ADME model validation
Well-characterized computed LogP, PSA, solubility
Benchmarking in silico prediction accuracy for heterocyclic acids
Agrochemical discovery research
Cyano/methylsulfanyl substitution pattern
Plant growth regulation or safener target correlation
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